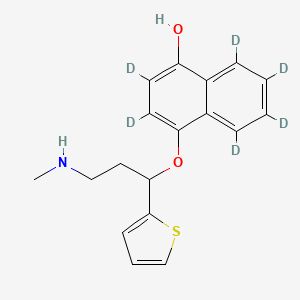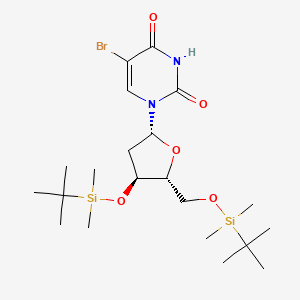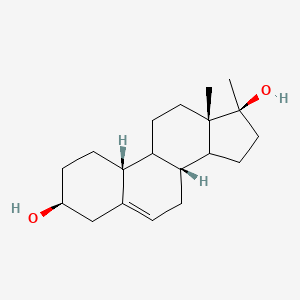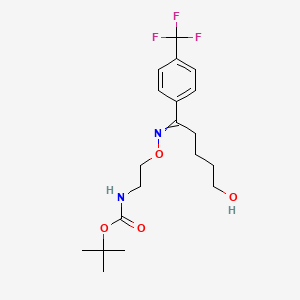
6-(荧光素-5-羧酰胺)己酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Fluorescein-5-carboxamido)hexanoic acid is a fluorescein-based fluorescent label used extensively in biochemical and molecular biology research. This compound is known for its high fluorescence efficiency and is often employed in labeling proteins, nucleic acids, and other biomolecules for various analytical applications .
科学研究应用
6-(Fluorescein-5-carboxamido)hexanoic acid is widely used in scientific research due to its excellent fluorescent properties. Some of its applications include:
Fluorescence Microscopy: Used to label proteins and other biomolecules for visualization under a fluorescence microscope.
Flow Cytometry: Employed in labeling cells to analyze their properties and behavior in a flow cytometer.
Immunofluorescence Assays: Used in assays such as Western blotting and ELISA to detect specific proteins.
Quenching Experiments: Utilized to study protein-protein interactions and other molecular interactions.
作用机制
Target of Action
The primary target of 6-(Fluorescein-5-carboxamido)hexanoic acid is proteins . This compound is used as a fluorescein-based fluorescent label for proteins .
Mode of Action
6-(Fluorescein-5-carboxamido)hexanoic acid interacts with its protein targets by covalently binding to them . This compound contains a seven-atom amino-hexanoyl spacer between the fluorophore and the reactive group . This spacer separates the fluorophore from the biomolecule to which it is conjugated, potentially reducing the quenching that typically occurs upon conjugation .
Result of Action
The result of the action of 6-(Fluorescein-5-carboxamido)hexanoic acid is the labeling of proteins with a fluorescent tag . This allows for the visualization and analysis of the proteins in various applications, such as quenching experiments .
Action Environment
The action, efficacy, and stability of 6-(Fluorescein-5-carboxamido)hexanoic acid can be influenced by various environmental factors. For instance, the compound is soluble in DMF and DMSO , suggesting that the choice of solvent can impact its action. Additionally, its fluorescence properties (λex 491 nm; λem 515 nm in 0.1 M Tris pH 9.0 ) indicate that the pH and ionic strength of the environment can affect its fluorescence efficiency. The compound should be stored at 2-8°C , indicating that temperature can influence its stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluorescein-5-carboxamido)hexanoic acid typically involves the reaction of fluorescein with hexanoic acid through an amide bond formation. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of 6-(Fluorescein-5-carboxamido)hexanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
6-(Fluorescein-5-carboxamido)hexanoic acid primarily undergoes substitution reactions due to the presence of reactive functional groups. It can react with primary amines to form stable amide bonds, making it useful for labeling proteins and other biomolecules .
Common Reagents and Conditions
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Solvents: Dimethylformamide (DMF), Dimethylsulfoxide (DMSO)
Conditions: Room temperature, pH 8.3, reaction time of 1 hour
Major Products
The major products formed from these reactions are typically labeled biomolecules, such as proteins or nucleic acids, which can be used in various analytical and diagnostic applications .
相似化合物的比较
6-(Fluorescein-5-carboxamido)hexanoic acid is unique due to its high fluorescence efficiency and stability. Similar compounds include:
Fluorescein-5-isothiocyanate (FITC): Another fluorescein-based label but with an isothiocyanate group instead of a carboxamido group.
Tetramethylrhodamine-5-(and-6)-carboxamido)hexanoic acid: A rhodamine-based fluorescent label with similar applications.
Alexa Fluor™ 488: A commercially available fluorescent dye with similar spectral properties.
These compounds differ in their chemical structures and reactivity, but all serve the purpose of labeling biomolecules for fluorescence-based detection and analysis.
属性
IUPAC Name |
6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO8/c29-16-6-9-20-22(13-16)35-23-14-17(30)7-10-21(23)27(20)19-8-5-15(12-18(19)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQBPACVENBWSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is 6-(fluorescein-5-carboxamido)hexanoic acid used in these research studies?
A1: 6-(Fluorescein-5-carboxamido)hexanoic acid is a fluorescent dye commonly used in biological research due to its ability to emit a strong green fluorescence when excited by light. This property makes it valuable for labeling and visualizing biomolecules like proteins and polymers. [, , , ] In these studies, 5-SFX enables researchers to track the location and interactions of their target molecules.
Q2: How is 6-(fluorescein-5-carboxamido)hexanoic acid attached to target molecules?
A2: The chemical structure of 5-SFX includes a succinimidyl ester group, which readily reacts with primary amines. This reactivity allows for its conjugation to molecules containing primary amines, such as proteins or polymers with amine functionalities. [, ] This reaction forms a stable amide bond, covalently linking the fluorescent dye to the target.
Q3: Can you give an example of how 6-(fluorescein-5-carboxamido)hexanoic acid is used to study specific biological processes?
A3: One study used 5-SFX to label amine-functionalized polymethacrylamides, which are biocompatible polymers. [] By attaching the dye, researchers could track the polymer's location and potentially study its interactions within biological systems. This method allows for the investigation of drug delivery systems and bioconjugation strategies.
Q4: Were there any challenges associated with using 6-(fluorescein-5-carboxamido)hexanoic acid in these studies?
A4: One study highlighted that the choice of fluorescent label, including 5-SFX, can significantly influence the aggregation behavior of amyloid beta (Aβ42) oligomers. [] This finding suggests that researchers need to carefully consider the potential impact of 5-SFX on the target molecule's properties and behavior, especially in studies involving protein aggregation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)
![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)

